Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate
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Overview
Description
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives have gained significant attention due to their diverse applications in various fields such as pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl 2-amino-3,4-dicarboxylate with methylthiophene in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate
- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as the development of specialized pharmaceuticals and advanced materials .
Properties
IUPAC Name |
diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCBVCDJHIEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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